3-Ethylthio-5,6-diphenyl-1,2,4-triazine
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Overview
Description
3-Ethylthio-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylthio-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The ethylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated triazine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
Scientific Research Applications
3-Ethylthio-5,6-diphenyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethylthio-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Known for its use as a colorimetric indicator for iron assays.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4-disulfonic acid: Used in the spectrophotometric determination of iron.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-phenol: Employed as a UV light absorber and stabilizer.
Uniqueness: Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C17H15N3S |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-ethylsulfanyl-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C17H15N3S/c1-2-21-17-18-15(13-9-5-3-6-10-13)16(19-20-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
YMKNFZIIWYENGN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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